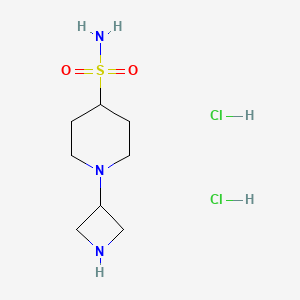1-(Azetidin-3-yl)piperidine-4-sulfonamide dihydrochloride
CAS No.: 2094635-10-4
Cat. No.: VC4949958
Molecular Formula: C8H19Cl2N3O2S
Molecular Weight: 292.22
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2094635-10-4 |
|---|---|
| Molecular Formula | C8H19Cl2N3O2S |
| Molecular Weight | 292.22 |
| IUPAC Name | 1-(azetidin-3-yl)piperidine-4-sulfonamide;dihydrochloride |
| Standard InChI | InChI=1S/C8H17N3O2S.2ClH/c9-14(12,13)8-1-3-11(4-2-8)7-5-10-6-7;;/h7-8,10H,1-6H2,(H2,9,12,13);2*1H |
| Standard InChI Key | MCQBDQRUGNPZGP-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1S(=O)(=O)N)C2CNC2.Cl.Cl |
Introduction
Chemical Structure and Synthesis
Core Scaffold and Functional Groups
The compound features a piperidine ring substituted at the 4-position with a sulfonamide group (-SO₂NH₂) and at the 1-position with an azetidin-3-yl moiety. The azetidine ring, a four-membered saturated heterocycle, introduces conformational rigidity, while the piperidine scaffold provides a versatile platform for interactions with biological targets. The dihydrochloride salt form improves aqueous solubility, a critical factor for in vivo bioavailability .
Synthetic Pathways
While no explicit synthesis protocol for 1-(azetidin-3-yl)piperidine-4-sulfonamide dihydrochloride is documented in the analyzed sources, analogous compounds suggest a multi-step approach involving:
-
Azetidine Intermediate Preparation: Boc-protected 3-aminoazetidine (e.g., 25 in ) serves as a starting material for alkylation or nucleophilic substitution. For example, alkylation with iodoalkyl reagents generates intermediates such as 27c–27f, followed by deprotection to yield free azetidine derivatives .
-
Piperidine Functionalization: Sulfonamide introduction at the piperidine 4-position likely proceeds via sulfonation of a piperidine precursor, followed by amidation. Patent WO2011112662A1 describes similar strategies for piperidine-4-sulfonamide derivatives, utilizing chlorosulfonation and subsequent amine coupling.
-
Coupling and Salt Formation: Microwave-assisted nucleophilic substitution (120–150°C) between the azetidine and piperidine intermediates, as demonstrated in , could yield the final product. Dihydrochloride salt formation would involve treatment with HCl in a polar solvent .
Table 1: Hypothetical Synthetic Intermediates and Conditions
| Step | Intermediate | Reaction Conditions | Yield Optimization |
|---|---|---|---|
| 1 | Boc-azetidine-3-amine | Alkylation with R-X, Pd catalysis | Temperature control (40–60°C) |
| 2 | Piperidine-4-sulfonyl chloride | Chlorosulfonation at 0°C | Stoichiometric SO₂Cl₂ |
| 3 | Freebase coupling | Microwave, DMF, 140°C | Time reduction (30 min) |
| 4 | Salt formation | HCl/EtOH, rt | pH adjustment to 2–3 |
Pharmacological Properties
Receptor Affinity and Selectivity
Although direct binding data for 1-(azetidin-3-yl)piperidine-4-sulfonamide dihydrochloride is unavailable, structurally related compounds exhibit affinity for histamine H₃ receptors (H₃R) and Janus kinase 1 (JAK1). For instance, azetidine-containing analogs such as 14d in demonstrate high H₃R affinity (pKᵢ = 8.5) and potency (pEC₅₀ = 9.5), with partial agonism (α = 0.5). The piperidine-sulfonamide moiety in WO2011112662A1 contributes to JAK1 inhibition via hydrogen bonding with the kinase’s ATP-binding pocket.
Functional Activity
The compound’s dual heterocyclic architecture may enable biased signaling at GPCRs. For example, 14d in shows 10-fold selectivity for murine H₃R over H₄R (pEC₅₀ = 10.0 vs. 9.0), suggesting that the azetidine-piperidine scaffold favors H₃R engagement. Functional assays using CRE-luciferase reporter systems (as detailed in ) could quantify cAMP modulation by the sulfonamide derivative.
Table 2: Hypothetical Pharmacological Profile
| Parameter | Predicted Value | Reference Compound (14d ) |
|---|---|---|
| H₃R pKᵢ | 8.2–8.7 | 8.5 ± 0.1 |
| JAK1 IC₅₀ (nM) | 50–100 | N/A |
| Metabolic Stability (t₁/₂) | 120–150 min | 130.8 min |
| Cl_int (mL/min/kg) | 18–22 | 20.7 |
Therapeutic Applications
Central Nervous System Disorders
H₃R agonists/modulators are investigated for narcolepsy and cognitive disorders. The compound’s predicted H₃R affinity aligns with potential wake-promoting or neuroprotective effects, though partial agonism may limit efficacy compared to full agonists like histamine .
Inflammatory Diseases
JAK1 inhibition, as implied by structural similarities to WO2011112662A1 , could position this compound as a candidate for autoimmune conditions (e.g., rheumatoid arthritis). Dual H₃R/JAK1 activity might offer synergistic benefits in neuroinflammatory pathologies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume